Sekisanin

Description

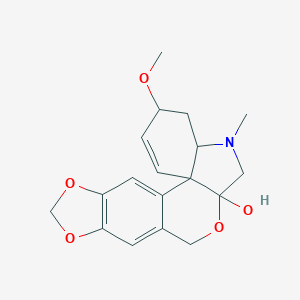

Structure

3D Structure

Properties

IUPAC Name |

18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWAQARRNQVEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-79-9 | |

| Record name | Tazettine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tazettine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tazettine can be extracted from the bulbs of Lycoris radiata. The extraction process involves the following steps :

Extraction: The bulbs are first extracted with ethanol.

Filtration: The ethanol extract is filtered to remove insoluble materials.

Solvent Partitioning: The filtrate is partitioned between chloroform and water. Tazettine is more soluble in chloroform.

Purification: The chloroform layer is then subjected to further purification steps, including recrystallization.

Industrial Production Methods

Industrial production of Tazettine involves large-scale extraction from plant sources. The process is similar to the laboratory extraction but scaled up to handle larger quantities of plant material. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification to ensure high purity of the final product .

Chemical Reactions Analysis

a. Tandem Oxidative Friedel–Crafts/Aza–Michael Reaction

A 2012 study achieved the core pentacyclic skeleton of tazettine via a tandem intramolecular oxidative Friedel–Crafts/aza–Michael reaction (Figure 1) . This method uses hypervalent iodine(III) reagents (e.g., phenyliodine bis(trifluoroacetate), PIFA) to initiate dearomatization of phenolic substrates.

Key steps :

- Oxidative dearomatization : Generates a reactive oxonium intermediate.

- Tandem cyclization : Forms the A and B rings in a single step.

- Methylation : Final step introduces the methoxy group at C3.

a. Emde Degradation

Emde degradation of tazettamide (a tazettine derivative) cleaves the C-N bond, yielding a tetrahydroisoquinoline fragment (Figure 3) . This reaction confirmed the presence of a quaternary nitrogen and the benzopyranoindole framework.

Conditions :

- Reagent : Sodium amalgam (Na/Hg).

- Product : 6a-Hydroxy-3-methoxy-5-methyl-4,5,6,6a-tetrahydrobenzo[4,5]furo[3,2-c]isoquinoline .

b. Acid-Catalyzed Rearrangement

Tazettine undergoes pH-dependent isomerization to pretazettine via hemiaminal ring-opening . Under mild acidic conditions (pH 4–5), the equilibrium favors tazettine, while stronger acids promote pretazettine formation.

a. Oxidation

- C6 Hydroxylation : Catalyzed by cytochrome P450 enzymes in planta, yielding pretazettine .

- C8 Ketone Formation : Oxidation of lycorenine-type precursors generates homolycorine derivatives, which are biosynthetic intermediates .

b. Methylation

Enzymatic O-methylation at C3 is critical for tazettine’s bioactivity. Demethylated analogs (e.g., 3-O-demethylcriwelline) show altered cytotoxicity profiles .

Metabolic Profiling

In vivo studies in mice identified 44 Amaryllidaceae alkaloid prototypes derived from tazettine, including:

- Phase I metabolites : Hydroxylation (C11, C13) and demethylation (C3) .

- Phase II metabolites : Glucuronidation and sulfation at C6a .

| Metabolite | Biological Matrix | Concentration (ng/mL) |

|---|---|---|

| Tazettine | Plasma | 12.8 ± 1.2 |

| Pseudolycorine | Urine | 45.3 ± 3.7 |

| 8-O-Demethylhomolycorine | Feces | 28.9 ± 2.1 |

Structural Insights from Crystallography

X-ray diffraction confirmed tazettine’s absolute configuration as (3S,4aS,6aS,13bS) . Key geometric parameters include:

- Pyrrolidine ring : Half-chair conformation (ΔC2–C3 = 0.52 Å).

- Pyran ring : Distorted boat conformation (θ = 12.7°) .

Reaction Challenges and Artifacts

Scientific Research Applications

Tazettine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of environmentally friendly pesticides and herbicides.

Mechanism of Action

The mechanism of action of Tazettine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that Tazettine may interact with proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tazettine belongs to the tazettine-type alkaloids, which share a common biosynthetic origin from the precursor O-methylnorbelladine. Below is a detailed comparison with structurally and functionally related alkaloids:

Pretazettine

- Structural Differences: Pretazettine (C₁₈H₂₁NO₅) differs from tazettine by the presence of a hydroxyl group at C-8 and distinct stereochemistry at the B/C and B/D ring junctions. The two compounds are epimers at C-3 .

- Bioactivity: Pretazettine exhibits potent cytotoxicity against drug-resistant cancer cells (e.g., HeLa) and Trypanosoma cruzi (IC₅₀ = 1.77 µg/ml), whereas tazettine lacks significant activity due to the absence of the C-8 hydroxyl group .

- Stability : Pretazettine is chemically unstable under basic extraction conditions, leading to its conversion into tazettine .

Jonquailine

- Structural Features : A pretazettine-group alkaloid with hydroxylation at C-8 but distinct stereochemistry at C-8 compared to pretazettine .

- Bioactivity : Jonquailine demonstrates synergistic anticancer activity with paclitaxel in drug-resistant tumor models. Its activity is attributed to the C-8 hydroxyl group, a feature absent in tazettine .

Lycorine and Haemanthamine

- Structural Divergence : Lycorine (lycorine-type) and haemanthamine (haemanthamine-type) belong to different alkaloid subgroups but are often co-extracted with tazettine.

- Bioactivity :

Other Structural Analogues

- Deoxytazettine : Found in Rhodophiala bifida, it lacks the hydroxyl group at C-8 and shares tazettine’s inactivity .

Comparative Bioactivity Data

Mechanistic Insights

- Hydroxylation at C-8: This structural feature is critical for anticancer and antiparasitic activity.

- Artifact Formation : The conversion of pretazettine to tazettine during extraction explains discrepancies in earlier studies reporting tazettine as a "major alkaloid" in plants like Habranthus cardenasianus .

Q & A

Q. Q1. How can researchers distinguish between tazettine and its precursor, pretazettine, in plant extracts?

Methodological Answer: Tazettine is often an artifact formed during extraction due to the rearrangement of pretazettine under basic conditions. To distinguish them:

- Use GC-MS/MS with BSTFA derivatization to stabilize pretazettine and prevent its conversion to tazettine during analysis. Pretazettine–TMS (silylated) exhibits distinct fragmentation patterns (e.g., base peak at m/z 319 via Retro-Diels-Alder cleavage) compared to tazettine–TMS .

- Confirm natural occurrence via rapid methanol maceration at pH 8 and immediate derivatization to detect pretazettine in crude extracts .

Q. Q2. What analytical methods reliably confirm the absence of tazettine as a natural metabolite?

Methodological Answer:

- Perform silylation of crude extracts before GC-MS analysis. If no tazettine–TMS is detected, it confirms that tazettine arises solely from pretazettine rearrangement during extraction. This was validated in Narcissus broussonetii and cultivars "Toto" and "Pencrebar" .

- Combine NMR spectroscopy with LC-MS to identify pretazettine’s native structure in fresh plant material, avoiding basic extraction conditions .

Advanced Research Questions

Q. Q3. How should experimental designs address the instability of pretazettine during alkaloid isolation?

Methodological Answer:

- Avoid basic conditions : Use neutral pH solvents (e.g., methanol/water) and minimize heating to prevent B-ring opening in pretazettine .

- Rapid processing : Freeze-dry plant material immediately after harvest and employ ultrasonic-assisted extraction to reduce degradation time .

- Derivatization protocols : Add BSTFA directly to extraction solvents to block pretazettine’s rearrangement .

Q. Q4. How can researchers resolve contradictions in tazettine’s reported cytotoxicity across studies?

Methodological Answer: Discrepancies arise from:

- Artifact interference : Studies using non-derivatized GC-MS may misattribute pretazettine’s bioactivity to tazettine. Validate results with pretazettine-specific assays (e.g., antiviral reverse transcriptase inhibition) .

- Synergistic effects : Test tazettine in isolation vs. alkaloid mixtures. For example, tazettine alone showed no cytotoxicity against A431 cells (IC₅₀ > 50 µM), but fractions containing haemanthamine mixtures exhibited activity .

Q. Q5. What methodological frameworks are recommended for studying tazettine’s pharmacological mechanisms?

Methodological Answer:

- Enzyme inhibition assays : Assess pretazettine’s interaction with viral reverse transcriptase (e.g., Rauscher leukemia virus) using radiolabeled substrate competition assays .

- RNAi screening : Identify protein synthesis pathways affected by pretazettine in eukaryotic cells .

- Molecular docking : Model pretazettine’s binding to DNA or ribosomes to explain its antimitotic effects .

Q. Q6. How can researchers design studies to evaluate tazettine’s synergistic effects with other alkaloids?

Methodological Answer:

- Bioassay-guided fractionation : Isolate alkaloid mixtures (e.g., haemanthamine + tazettine) and test combinatorial cytotoxicity against tumor cell lines (e.g., A431, HeLa) .

- Dose-response matrix analysis : Use factorial designs to quantify interaction effects (additive, antagonistic) in multi-alkaloid systems .

Data Contradiction Analysis

Q. Q7. Why do some studies report tazettine as a natural metabolite, while others classify it as an artifact?

Methodological Resolution:

- Legacy vs. modern techniques : Older studies lacking derivatization protocols may misidentify tazettine. Reanalyze historical data using silylation-GC/MS to confirm pretazettine’s presence in original extracts .

- Species-specific variation : Some Narcissus cultivars may biosynthesize trace tazettine. Use HPLC-HRMS with isotopic labeling to differentiate biosynthetic vs. artifact tazettine .

Q. Q8. How should conflicting data on tazettine’s DNA-binding activity be reconciled?

Methodological Resolution:

- Buffer condition controls : Pretazettine’s DNA binding is pH-dependent. Repeat assays in neutral vs. alkaline buffers to isolate pH-driven conformational changes .

- Fluorescence quenching assays : Compare tazettine and pretazettine’s binding constants (Kₐ) with ethidium bromide-displacement methods .

Advanced Analytical Frameworks

Q. Q9. What computational and experimental approaches validate tazettine’s stereochemical configuration?

Methodological Answer:

- 2D NMR spectroscopy : Use NOESY to determine relative configurations of asymmetric centers (e.g., cis B–D ring fusion in pretazettine) .

- X-ray crystallography : Resolve absolute configuration of isolated crystals, though challenging due to tazettine’s instability .

- DFT calculations : Model energy barriers for pretazettine → tazettine rearrangement to predict stability under extraction conditions .

Q. Q10. How can metabolomic studies differentiate tazettine’s biosynthetic pathway from artifact formation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.